molecular formula C5H11NS B3053730 N-Methylthiomorpholine CAS No. 55675-72-4

N-Methylthiomorpholine

Cat. No. B3053730
CAS RN: 55675-72-4
M. Wt: 117.22 g/mol
InChI Key: KDTVWEHAAISPNW-UHFFFAOYSA-N
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Description

N-Methylthiomorpholine (chemical formula: C5H11NS) is a colorless liquid and belongs to the class of cyclic tertiary amines. It is also known as 4-Methylmorpholine . This compound is used as a base catalyst in various chemical reactions, including the generation of polyurethanes. It can be synthesized by reacting methylamine with diethylene glycol or through the hydrogenolysis of N-formylmorpholine .


Synthesis Analysis

The synthesis of N-Methylthiomorpholine involves the reaction of methylamine with diethylene glycol or the hydrogenolysis of N-formylmorpholine. The resulting compound is a cyclic tertiary amine with applications in various industrial processes .


Molecular Structure Analysis

The molecular formula of N-Methylthiomorpholine is C5H11NS. It has a molecular weight of 117.213 g/mol. The chemical structure consists of a morpholine ring with a methylthio (–SCH3) substituent at one of the nitrogen atoms .


Chemical Reactions Analysis

N-Methylthiomorpholine serves as a base catalyst in the production of polyurethanes and other reactions. Its reactivity lies in its cyclic amine structure, which can participate in various chemical transformations. For example, it can be involved in nucleophilic substitution reactions, oxidation processes, and other synthetic pathways .


Physical And Chemical Properties Analysis

  • Hazards : N-Methylthiomorpholine is flammable and has corrosive properties. Safety precautions are necessary when handling this compound .

Scientific Research Applications

Chemical Synthesis

4-Methylthiomorpholine is used in various chemical synthesis processes . It is often used as a reagent or a building block in the synthesis of more complex molecules .

Bioactivity Research

Morpholine and Thiomorpholine derivatives, including 4-Methylthiomorpholine, have been found to possess diverse bioactivity profiles . This makes them valuable in the development of new pharmaceuticals .

Antibacterial and Antifungal Activity

Some derivatives of 4-Methylthiomorpholine have shown promising antibacterial and antifungal activity . This suggests potential applications in the development of new antimicrobial agents .

Diabetes Treatment

Thiazolidinediones, synthesized using morpholine as a catalyst, are used for the treatment of type 2 diabetes . This indicates that 4-Methylthiomorpholine could play a role in the synthesis of these important drugs .

Synthesis of Chiral Morpholines

4-Methylthiomorpholine has been used in the electrophile-induced cyclization of optically pure N-allyl-?-aminoalcohols to produce chiral morpholines . This process is important in the production of enantiomerically pure compounds, which are often required in pharmaceutical applications .

Transition Metal Catalysis

Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported . 4-Methylthiomorpholine could potentially be used in these syntheses, particularly those involving transition metal catalysis .

Safety and Hazards

N-Methylthiomorpholine poses risks associated with its flammability, corrosiveness, and potential health effects. Proper protective measures, such as using appropriate personal protective equipment and handling it in well-ventilated areas, are essential to minimize hazards .

Future Directions

: N-Methylmorpholine - Wikipedia : N-Methylthiomorpholine - NIST Chemistry WebBook

properties

IUPAC Name

4-methylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-6-2-4-7-5-3-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTVWEHAAISPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335170
Record name N-Methylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55675-72-4
Record name N-Methylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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